molecular formula C16H26N2O2 B2935884 Tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate CAS No. 2287249-74-3

Tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate

Cat. No.: B2935884
CAS No.: 2287249-74-3
M. Wt: 278.396
InChI Key: XCJFEFNAXBAUJQ-XJKSGUPXSA-N
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Description

Tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate is a compound known for its intriguing structural and chemical properties. This molecule is notable for its complex stereochemistry and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps. Starting from simple precursors, various intermediates are formed through a sequence of reactions. A common route includes:

  • Aldol Condensation: The initial step involves the condensation of an aldehyde with a suitable ketone.

  • Cyclization: Formation of the octahydroquinoline ring system through cyclization reactions.

  • Functional Group Modifications: Introduction of the tert-butyl and cyanomethyl groups under specific conditions.

Industrial Production Methods: Industrial synthesis methods often scale up these reactions using optimized conditions to improve yield and purity. Advanced techniques such as flow chemistry and catalysis may be employed to ensure efficient production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

  • Reduction: Reduction reactions might target the carbonyl or cyano groups.

  • Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Examples include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are commonly used.

  • Substitution Reactions: Halogenating agents and bases often facilitate these reactions.

Major Products: The products depend on the specific reactions and conditions, but often include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate has a broad range of applications:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Research into its biological activity and potential as a lead compound for pharmaceuticals.

  • Medicine: Investigated for potential therapeutic effects due to its unique structural properties.

  • Industry: Used in material science for developing new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. These include:

  • Binding to Receptors: It may bind to specific biological receptors, initiating a cascade of cellular responses.

  • Enzyme Inhibition: The compound might inhibit certain enzymes, affecting metabolic pathways.

  • Pathway Modulation: It can modulate biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

  • Octahydroquinoline Derivatives: Compounds with similar ring structures but different substituents.

  • Cyano-containing Compounds: Molecules with cyano groups affecting their chemical behavior.

Conclusion

Tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate is a chemically and structurally unique compound with various scientific applications

Properties

IUPAC Name

tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-15(2,3)20-14(19)18-12-6-9-16(10-11-17)8-5-4-7-13(16)18/h13H,4-10,12H2,1-3H3/t13-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJFEFNAXBAUJQ-XJKSGUPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1CCCC2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]2([C@@H]1CCCC2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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